molecular formula C11H14Cl2N2 B8778647 1-[(2,5-Dichlorophenyl)methyl]piperazine

1-[(2,5-Dichlorophenyl)methyl]piperazine

Cat. No.: B8778647
M. Wt: 245.14 g/mol
InChI Key: OCDKHNIROLGDKR-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzyl group. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 1-[(2,5-Dichlorophenyl)methyl]piperazine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,5-Dichlorobenzyl chloride+PiperazineThis compound+HCl\text{2,5-Dichlorobenzyl chloride} + \text{Piperazine} \rightarrow \text{this compound} + \text{HCl} 2,5-Dichlorobenzyl chloride+Piperazine→this compound+HCl

Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include ethanol, methanol, or dichloromethane.

Chemical Reactions Analysis

1-[(2,5-Dichlorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Oxidation and Reduction: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the benzyl group to a benzyl alcohol.

    Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antipsychotic or antidepressant.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

1-[(2,5-Dichlorophenyl)methyl]piperazine can be compared with other piperazine derivatives such as:

    1-(2,4-Dichlorobenzyl)-piperazine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    1-(3,4-Dichlorobenzyl)-piperazine: Another isomer with distinct properties and applications.

    1-Benzylpiperazine: Lacks the chlorine substituents, resulting in different pharmacological profiles.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

OCDKHNIROLGDKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 13 g of Compound 14A in 35 mL of 37% HCl was first stirred at reflux for a period of 40 hr, followed by the addition of 30 mL water and 30 mL ethyl acetate, with the pH level adjusted to 11 through addition of a suitable quantity of 35% NaOH. The obtained organic phase was then dried over anhydrous sodium sulphate, followed by evaporation under vacuum. The obtained crude product residue was then purified by flash chromatography (chloroform—methanol 7:3). By this means, 4.46 g of Compound 14B (yield 50%) was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

A solution containing 13 g of 1-(2,5-dichlorobenzyl)-4-ethoxycarbonylpiperazine in 35 mL of 37% HCl was stirred for 40 h at reflux. Subsequently, 30 mL of water and 30 mL of EtOAc were added at room temperature, adjusting the pH to 11 via addition of 35% NaOH. The organic phase, which was dried on anhydrous sodium sulphate, was evaporated to dryness under vacuum. The crude was purified via flash chromatography (CHCl3 --MeOH 7:3) giving 4.46 g (50%) of the title compound.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

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